molecular formula C6H4ClN3OS B3383801 3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one CAS No. 495415-02-6

3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one

Cat. No.: B3383801
CAS No.: 495415-02-6
M. Wt: 201.63 g/mol
InChI Key: XYEHXVANTLBGQZ-UHFFFAOYSA-N
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Description

3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that features a unique structure combining a pyridazine ring fused with a thiazine ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with a thioamide derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one depends on its specific application. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5H-pyridazino[3,4-b][1,4]benzoxazines: These compounds share a similar fused ring system but with an oxygen atom instead of sulfur.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar nitrogen-containing fused ring system but differ in their specific ring structure and substituents.

Uniqueness

3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one is unique due to the presence of both chlorine and sulfur atoms in its structure, which can impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3OS/c7-4-1-3-6(10-9-4)12-2-5(11)8-3/h1H,2H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEHXVANTLBGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=NN=C2S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one
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3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one
Reactant of Route 3
3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one
Reactant of Route 4
3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one
Reactant of Route 5
3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one
Reactant of Route 6
3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one

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